(5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Isomorphism
The compound exhibits unique structural properties, including isomorphism and disorder, as demonstrated in the study of isomorphous methyl- and chloro-substituted small heterocyclic analogues. The structures of these analogues show extensive disorder, which can affect the detection of isomorphism during data-mining procedures such as searches of the Cambridge Structural Database (Swamy et al., 2013).
Synthesis and Reactions
The compound's synthesis and reactions with various nucleophiles have been studied for potential anticancer applications. For instance, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was prepared and reacted with different nucleophiles, leading to the formation of various compounds, some of which were evaluated as anticancer agents (Gouhar & Raafat, 2015).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of compounds with biological targets. For example, a study developed a method to synthesize compounds from Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, followed by molecular docking, to determine the best fit with minimum binding energies, indicating potential therapeutic applications (Malathi & Chary, 2019).
Crystal Structure Analysis
The crystal and molecular structure of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, have been analyzed to understand the intermolecular interactions and molecular geometry, contributing to the knowledge of the structural properties of such compounds (Lakshminarayana et al., 2009).
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel derivatives and their biological evaluation for antimicrobial and anticancer activities. For example, novel pyrazole derivatives with various moieties were synthesized and evaluated as potential antimicrobial and anticancer agents, showing promising results in in vitro studies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-19(2)13-7-17-8-14(18-13)22-10-5-6-20(9-10)15(21)11-3-4-12(16)23-11/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUDKEYWBGVRFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.